(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure that includes multiple fluorine atoms, a phenylcarbonyl group, and a dihydropyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with a suitable quinoline derivative and introduce the fluorine atoms through electrophilic fluorination. The phenylcarbonyl group can be added via Friedel-Crafts acylation, and the dihydropyrroloquinoline core is formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of fluorinated or non-fluorinated analogs.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its fluorinated structure may enhance its bioavailability and metabolic stability, making it a candidate for drug development. Researchers are investigating its effects on various biological targets and pathways to determine its potential as a pharmaceutical agent.
Industry
In industry, this compound is explored for its use in materials science. Its unique properties, such as thermal stability and electronic characteristics, make it a potential component in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. Researchers are studying its effects on enzymes, receptors, and other proteins to understand its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives and phenylcarbonyl-containing molecules. Examples are:
- 7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)quinoline
- 2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydroquinoline
Uniqueness
What sets (1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile apart is its specific stereochemistry and the presence of multiple fluorine atoms
Properties
Molecular Formula |
C27H17F2N3O |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-benzoyl-7-fluoro-2-(2-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H17F2N3O/c28-19-11-12-22-18(14-19)10-13-23-27(15-30,16-31)24(20-8-4-5-9-21(20)29)25(32(22)23)26(33)17-6-2-1-3-7-17/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
XWOXPOUXBUXFEU-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5F |
Origin of Product |
United States |
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